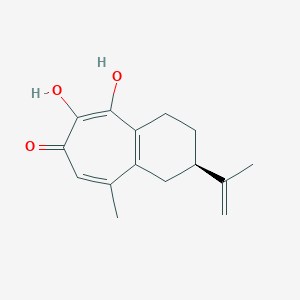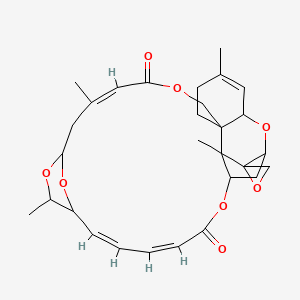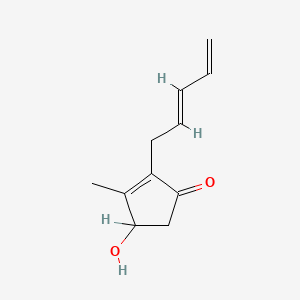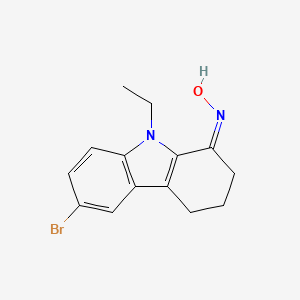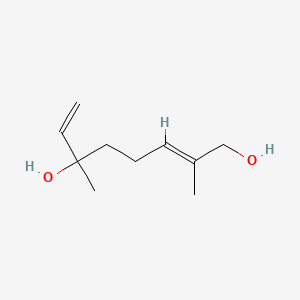
(2E)-2,6-dimethylocta-2,7-diene-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2,6-dimethylocta-2,7-diene-1,6-diol is an octadienediol.
Applications De Recherche Scientifique
Reactivity in Polymerization : The compound has been studied for its reactivity as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). It's compared to other dienes in homopolymerization and cross-copolymerization using different catalytic systems, significantly influencing productivity and activity in these processes (Dolatkhani, Cramail, & Deffieux, 1995).
Radical Addition Reactions : Research has examined the reactions of the compound with organic radicals, highlighting the selectivity of the reactions and suggesting possible reversible addition processes. This adds to the understanding of its chemical behavior and potential in synthetic applications (Mcquillin & Wood, 1976).
Copolymer Synthesis and Characterization : The compound's role in the synthesis of copolymers with ethylene has been extensively studied. Its influence on the structure and mechanical properties of the copolymers, such as crystallinity, crystal size, and viscoelastic relaxations, has been a significant area of focus, offering insights into tailoring polymer properties (Cerrada et al., 2004).
Catalysis in Polymerization : The compound has been utilized in copolymerization processes with ethylene, exploring the effects of different reaction conditions and catalysts. This research provides valuable information on optimizing polymerization processes and the potential industrial applications of these copolymers (Santos et al., 2002).
Mechanical Behavior and Structural Characterization : Detailed studies have been conducted on the relationship between the structure and mechanical properties of copolymers made with the compound. This research is crucial for applications where specific material properties are required, such as in high-performance or specialty plastics (Cerrada et al., 2004).
Propriétés
Numéro CAS |
64142-78-5 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(2E)-2,6-dimethylocta-2,7-diene-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/b9-6+ |
Clé InChI |
NSMIMJYEKVSYMT-RMKNXTFCSA-N |
SMILES isomérique |
C/C(=C\CCC(C)(C=C)O)/CO |
SMILES |
CC(=CCCC(C)(C=C)O)CO |
SMILES canonique |
CC(=CCCC(C)(C=C)O)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



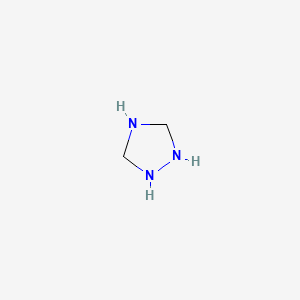
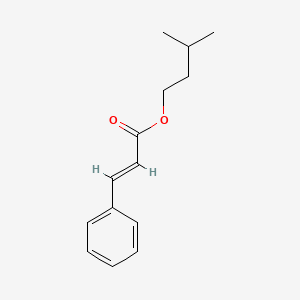

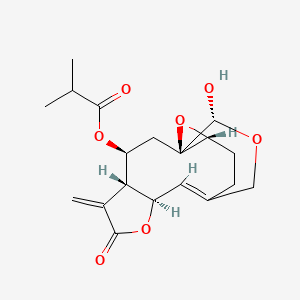
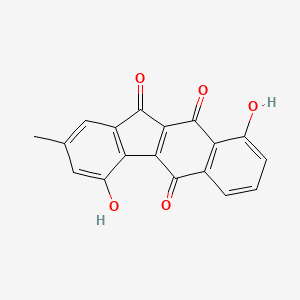
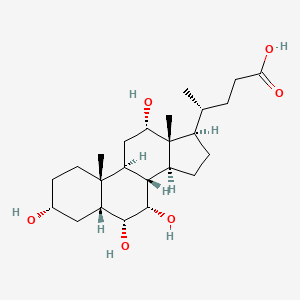
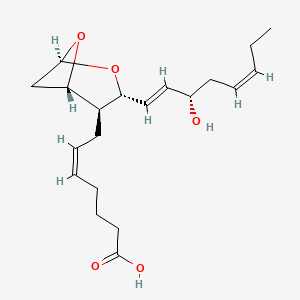
![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1236640.png)
![4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B1236641.png)
